molecular formula C17H14N2O2 B14689594 2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole CAS No. 31773-08-7

2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole

Katalognummer: B14689594
CAS-Nummer: 31773-08-7
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: ZCYZXJFSWMEVHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzofuran and benzimidazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole typically involves the condensation of 6-methoxy-2-benzofuran carboxylic acid with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(6-hydroxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine
  • 1-(6-Methoxy-1-benzofuran-2-yl)ethanone
  • 2-(2,4-Dimethoxybenzoyl)-phenyl benzofuran

Uniqueness

2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole is unique due to its combined structural features of benzofuran and benzimidazole, which confer distinct chemical and biological properties. Its methoxy group and benzimidazole ring make it a versatile compound for various chemical modifications and applications.

Eigenschaften

CAS-Nummer

31773-08-7

Molekularformel

C17H14N2O2

Molekulargewicht

278.30 g/mol

IUPAC-Name

2-(6-methoxy-1-benzofuran-2-yl)-1-methylbenzimidazole

InChI

InChI=1S/C17H14N2O2/c1-19-14-6-4-3-5-13(14)18-17(19)16-9-11-7-8-12(20-2)10-15(11)21-16/h3-10H,1-2H3

InChI-Schlüssel

ZCYZXJFSWMEVHT-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=C(O3)C=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.